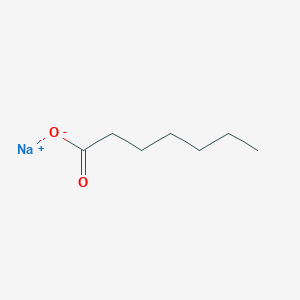
ヘプタン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium heptanoate, also known as heptanoic acid sodium salt, is an organic compound with the molecular formula C₇H₁₃NaO₂. It is a sodium salt of heptanoic acid, a seven-carbon chain carboxylic acid. Sodium heptanoate is commonly used as a biochemical reagent and has applications in various fields of scientific research .
科学的研究の応用
Sodium heptanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
作用機序
Target of Action
Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .
Mode of Action
It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that sodium heptanoate may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .
Action Environment
The action, efficacy, and stability of sodium heptanoate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.
準備方法
Synthetic Routes and Reaction Conditions: Sodium heptanoate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where heptanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C7H14O2+NaOH→C7H13NaO2+H2O
Industrial Production Methods: In industrial settings, sodium heptanoate is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity sodium heptanoate .
化学反応の分析
Types of Reactions: Sodium heptanoate, being a carboxylate salt, primarily undergoes reactions typical of carboxylic acids and their salts. These include:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to heptanol using reducing agents like lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Reduction: Uses lithium aluminum hydride in anhydrous ether.
Substitution: Involves nucleophiles such as alkyl halides under basic conditions.
Major Products Formed:
Esterification: Forms heptanoate esters.
Reduction: Produces heptanol.
Substitution: Results in substituted heptanoates
類似化合物との比較
- Sodium acetate (C₂H₃NaO₂)
- Sodium propionate (C₃H₅NaO₂)
- Sodium butyrate (C₄H₇NaO₂)
Comparison: Sodium heptanoate is unique due to its longer carbon chain compared to other sodium carboxylates like sodium acetate, propionate, and butyrate. This longer chain imparts different physical and chemical properties, such as higher boiling and melting points, and different solubility characteristics. These differences make sodium heptanoate suitable for specific applications where longer chain carboxylates are required .
特性
CAS番号 |
10051-45-3 |
|---|---|
分子式 |
C7H14NaO2 |
分子量 |
153.17 g/mol |
IUPAC名 |
sodium;heptanoate |
InChI |
InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |
InChIキー |
IYPLHUBMNIVACI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)[O-].[Na+] |
異性体SMILES |
CCCCCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
10051-45-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















